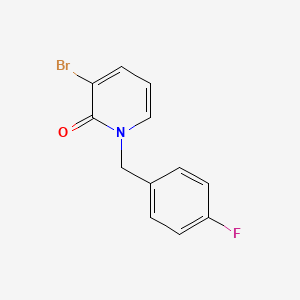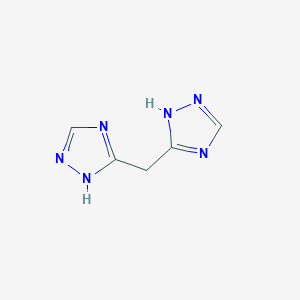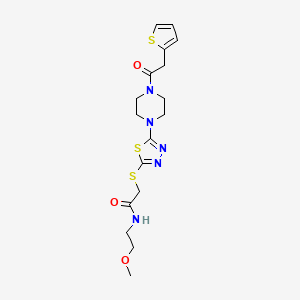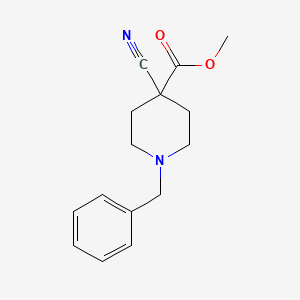
3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide, also known as CTB, is a novel compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various experiments, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antimicrobial Activities
A study synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, closely related to the specified compound, and evaluated their anticonvulsant and antimicrobial activities. Among these compounds, specific derivatives showed broad spectrum activity against Gram-positive and Gram-negative bacteria and fungi. They also exhibited potent anticonvulsant activity, indicating potential in treating convulsive disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anti-inflammatory and Analgesic Properties
Another research synthesized 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives and investigated their anti-inflammatory and analgesic properties. Specific compounds in this category demonstrated excellent anti-inflammatory activity, with some showing significant analgesic activity, suggesting their potential as therapeutic agents in inflammatory and pain-related conditions (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Synthesis Methodologies
A study described a copper-catalyzed tandem reaction, providing an efficient route for synthesizing 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This highlights a methodological advancement in creating these compounds, which can be essential for various pharmaceutical applications (Wang, Zhao, & Xi, 2011).
Antimicrobial and Cytotoxic Activity
Research synthesized fluoroquinolone-based 4-thiazolidinones, closely related to the requested compound, and evaluated their antimicrobial activities. The study indicates their potential as antimicrobial agents (Patel & Patel, 2010). Another study synthesized N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds and found them to exhibit mild-to-moderate cytotoxic activity against certain cancer cell lines (Nguyen et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide' involves the condensation of 7-chloro-4-oxo-1,2-dihydroquinazoline-3-thiol with N-phenethylbenzamide, followed by oxidation and cyclization to form the final product.", "Starting Materials": [ "7-chloro-4-oxo-1,2-dihydroquinazoline-3-thiol", "N-phenethylbenzamide", "Oxidizing agent", "Cyclization reagent" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-oxo-1,2-dihydroquinazoline-3-thiol with N-phenethylbenzamide in the presence of a suitable condensing agent to form the intermediate product.", "Step 2: Oxidation of the intermediate product using an oxidizing agent to form the corresponding sulfone.", "Step 3: Cyclization of the sulfone using a suitable cyclization reagent to form the final product." ] } | |
CAS-Nummer |
422529-37-1 |
Produktname |
3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide |
Molekularformel |
C23H18ClN3O2S |
Molekulargewicht |
435.93 |
IUPAC-Name |
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H18ClN3O2S/c24-17-9-10-19-20(14-17)26-23(30)27(22(19)29)18-8-4-7-16(13-18)21(28)25-12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,25,28)(H,26,30) |
InChI-Schlüssel |
ZZRQCXUJIVBNRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)
![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)
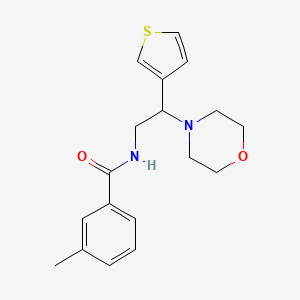
![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)


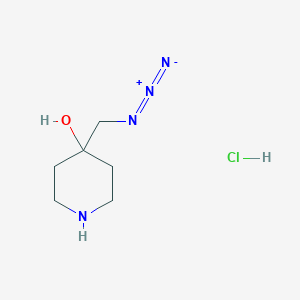
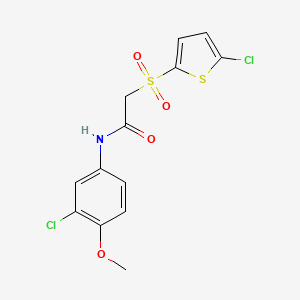
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)
